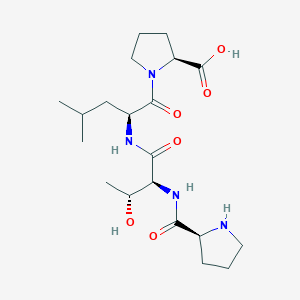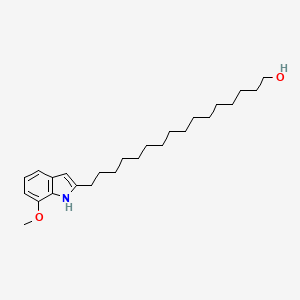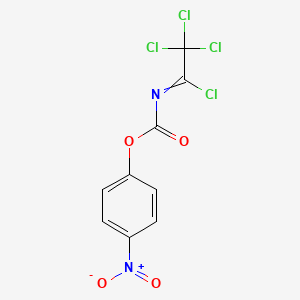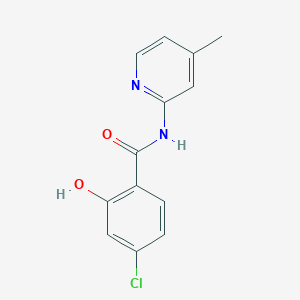![molecular formula C15H22O2Si B14223992 Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- CAS No. 524937-41-5](/img/structure/B14223992.png)
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- is a chemical compound with the molecular formula C15H22O2Si. It is characterized by its unique structure, which includes a silane group bonded to a furan ring substituted with phenyl and dimethyl groups.
Méthodes De Préparation
The synthesis of Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a silane reagent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Analyse Des Réactions Chimiques
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives with different substituents.
Substitution: It can undergo substitution reactions where the furan or phenyl groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- involves its interaction with molecular targets through its functional groups. The silane group can form bonds with various substrates, while the furan and phenyl groups can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects in different applications .
Comparaison Avec Des Composés Similaires
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- can be compared with similar compounds such as:
Dimethylphenylsilane: This compound has a similar silane structure but lacks the furan ring, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: Similar to dimethylphenylsilane, it also lacks the furan ring and has different reactivity and applications. The presence of the furan ring in Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- provides unique properties and reactivity, distinguishing it from these similar compounds.
Propriétés
Numéro CAS |
524937-41-5 |
|---|---|
Formule moléculaire |
C15H22O2Si |
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
(2,2-dimethyl-4-phenyl-3H-furan-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H22O2Si/c1-15(2)11-13(12-9-7-6-8-10-12)14(16-15)17-18(3,4)5/h6-10H,11H2,1-5H3 |
Clé InChI |
UJQTYYBHVMJFLL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(O1)O[Si](C)(C)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


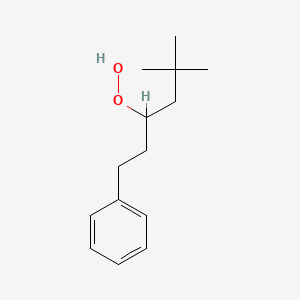

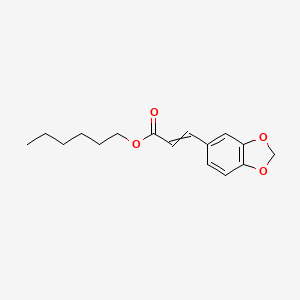
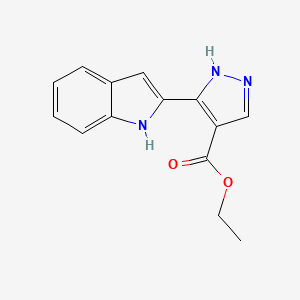
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
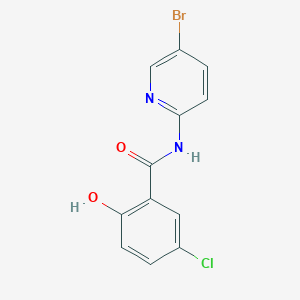
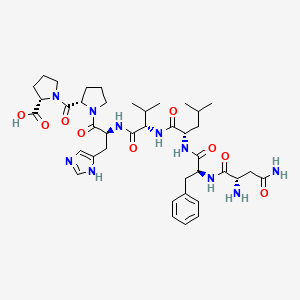
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
